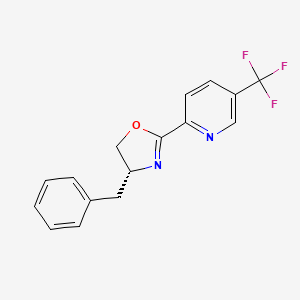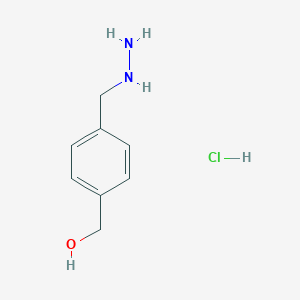
Platinum(IV) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(IV) sulfide, also known as platinum disulfide, is an inorganic compound with the chemical formula PtS₂. It is a black, semiconducting solid that is insoluble in all solvents. The compound adopts the cadmium iodide structure, composed of sheets of octahedral platinum and pyramidal sulfide centers .
準備方法
Synthetic Routes and Reaction Conditions
Platinum disulfide can be synthesized through chemical vapor transport using phosphorus as the transport agent. This method involves the reaction of platinum with sulfur at high temperatures to form the desired compound .
Industrial Production Methods
For large-scale synthesis, a thermally assisted conversion method is often used. This involves increasing the vapor pressure of sulfur in a chemical vapor deposition furnace to facilitate the formation of platinum disulfide thin films. This method allows for scalable and controllable production .
化学反応の分析
Types of Reactions
Platinum disulfide undergoes various chemical reactions, including:
Oxidation: Platinum disulfide can be oxidized to form platinum oxides.
Reduction: It can be reduced to form elemental platinum and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions with other chalcogenides like selenium or tellurium under controlled conditions.
Major Products Formed
Oxidation: Platinum oxides.
Reduction: Elemental platinum and sulfur.
Substitution: Platinum selenide or platinum telluride.
科学的研究の応用
Platinum disulfide has a wide range of applications in scientific research, including:
Nanoelectronics: Due to its high carrier mobility and wide band gap tunability, platinum disulfide is used in the development of nanoelectronic devices.
Optoelectronics: Its strong excitonic effects and ambient stability make it suitable for optoelectronic applications.
Spintronics: The symmetrical metallic and magnetic edge states of platinum disulfide are exploited in spintronic devices.
作用機序
The mechanism by which platinum disulfide exerts its effects is primarily through its semiconducting properties. The compound’s high carrier mobility and narrow band gap allow it to efficiently conduct electricity and interact with various molecular targets. In gas sensing applications, platinum disulfide’s surface interacts with gas molecules, leading to changes in electrical conductivity that can be measured .
類似化合物との比較
Similar Compounds
Platinum(2+);sulfide (PtS): A related compound with a different oxidation state of platinum.
Platinum(4+);selenide (PtSe₂): Similar in structure but with selenium instead of sulfur.
Platinum(4+);telluride (PtTe₂): Another related compound with tellurium replacing sulfur.
Uniqueness
Platinum disulfide is unique due to its combination of high carrier mobility, wide band gap tunability, and strong excitonic effects. These properties make it particularly suitable for applications in nanoelectronics, optoelectronics, and gas sensing, distinguishing it from other similar compounds .
特性
IUPAC Name |
platinum(4+);disulfide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2S/q+4;2*-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBXDISNPADCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PtS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8136722.png)




![Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B8136741.png)




![2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B8136789.png)

![[(2R)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate](/img/structure/B8136811.png)

